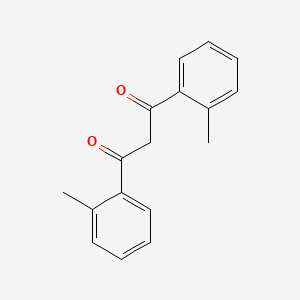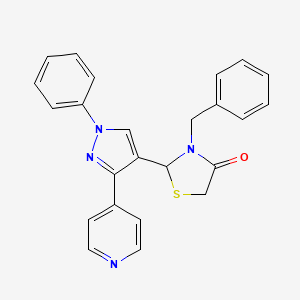
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Antimicrobial Activity
- 3-Benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one derivatives have been investigated for their antimicrobial properties. A study by Desai et al. (2022) synthesized novel 4-thiazolidinone hybrids, showing significant activity against gram-negative E. coli and C. albicans. The study highlights the potential of these compounds in addressing bacterial and fungal infections (Desai, Jadeja, & Khedkar, 2022).
- In another study, Kumar et al. (2012) synthesized derivatives of this compound that exhibited good antibacterial activity against gram-positive bacteria and remarkable antifungal activity. This underscores the broad spectrum of potential applications of these compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Structural Analysis
- The process of synthesizing these compounds involves various chemical reactions and methods. A study by Dave et al. (2007) described the synthesis and pharmacological evaluation of thiazolidinones, providing insights into the chemical processes involved in creating these compounds and their potential antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Potential in Antifungal and Antibacterial Applications
- The synthesized thiazolidin-4-one derivatives have shown notable potential in antimicrobial applications. A study by Aneja et al. (2011) demonstrated the effectiveness of these compounds against various fungal and bacterial strains, emphasizing their potential as antibacterial and antifungal agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Propriétés
IUPAC Name |
3-benzyl-2-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-7-3-1-4-8-18)21-16-28(20-9-5-2-6-10-20)26-23(21)19-11-13-25-14-12-19/h1-14,16,24H,15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXYSXCGNSPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)
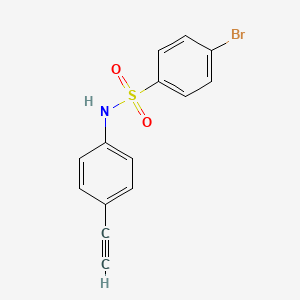

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)

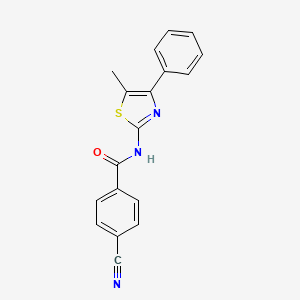
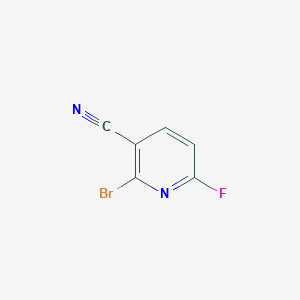
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)
